Avitinib maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPZWLHPIENFW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557268-88-8 | |

| Record name | Abivertinib maleate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABIVERTINIB MALEATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avitinib maleate mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Avitinib Maleate (AC0010)

Introduction

This compound, also known as Abivertinib maleate or AC0010, is a third-generation, orally active, irreversible tyrosine kinase inhibitor (TKI) developed by ACEA Biosciences.[1] It represents a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC).[1] Unlike first and second-generation TKIs, Avitinib was specifically designed to selectively target activating mutations of the epidermal growth factor receptor (EGFR) as well as the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[2][3] This selectivity aims to overcome the acquired resistance mechanisms that often limit the efficacy of earlier EGFR inhibitors and to reduce the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[4]

Core Mechanism of Action

This compound exerts its therapeutic effect through the potent and selective inhibition of mutant EGFR kinase activity. The core of its mechanism involves a two-step process characteristic of targeted covalent inhibitors:

-

Reversible Binding: Avitinib, with its pyrrolopyrimidine-based structure, initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. This reversible binding is driven by high-affinity interactions that properly orient the molecule within the active site.

-

Irreversible Covalent Modification: Following initial binding, an acrylamide "warhead" on the Avitinib molecule acts as a Michael acceptor. It is positioned in close proximity to the thiol group of the cysteine residue at position 797 (Cys797) within the EGFR active site.[5] A nucleophilic attack from Cys797 forms a permanent, covalent bond with Avitinib.[6] This irreversible binding locks the inhibitor in the ATP-binding site, permanently inactivating the kinase function of the receptor.

By irreversibly blocking the ATP-binding site, Avitinib prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1] This sustained inhibition ultimately leads to the suppression of tumor growth and the induction of apoptosis in cancer cells harboring the targeted EGFR mutations.[4]

Quantitative Data: Inhibitory Activity

The selectivity and potency of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against clinically relevant EGFR mutations compared to its effect on wild-type EGFR.

| Target | IC50 (nM) | Selectivity vs. WT EGFR |

| Enzymatic Assay | ||

| EGFR (L858R activating mutation) | 0.18 | ~42.7-fold |

| EGFR (T790M resistance mutation) | 0.18 | ~42.7-fold |

| EGFR (Wild-Type) | 7.68 | 1.0-fold |

| Cellular Phosphorylation Assay | ||

| NCI-H1975 (L858R/T790M) | 7.3 | ~115-fold |

| NIH/3T3 (TC32T8) | 2.8 | ~298-fold |

Data synthesized from multiple sources. The selectivity is calculated based on the ratio of WT EGFR IC50 to mutant EGFR IC50.

Signaling Pathway Inhibition

Avitinib's covalent binding to mutant EGFR effectively halts the signal transduction cascade that drives tumor cell proliferation and survival.

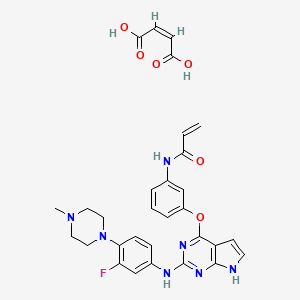

Caption: Avitinib inhibits mutated EGFR, blocking PI3K/Akt and MAPK pathways.

Experimental Protocols

Disclaimer: The following protocols are synthesized from the methods sections of published research, primarily from Xu et al., Mol Cancer Ther, 2016. They are intended as a guide and may require optimization for specific laboratory conditions.

Cellular EGFR Phosphorylation Inhibition Assay (Western Blot)

This assay quantifies the ability of Avitinib to inhibit the autophosphorylation of EGFR and downstream signaling proteins in cancer cell lines.

Materials:

-

Cell Lines: NCI-H1975 (human NSCLC, harboring L858R/T790M EGFR mutations), A549 (human NSCLC, WT EGFR).

-

Reagents: this compound (AC0010), DMSO, cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit.

-

Antibodies: Primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.

-

Equipment: Cell culture incubator, SDS-PAGE equipment, Western blot transfer system, PVDF membranes, chemiluminescence detection system.

Procedure:

-

Cell Culture and Treatment: Plate NCI-H1975 or A549 cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Treat cells with varying concentrations of this compound (e.g., 0.13 nM to 2 µM) or DMSO vehicle control for 2 hours.

-

Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate 20-30 µg of protein per lane on a 4-20% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager. Quantify band intensities using densitometry software.

Caption: Workflow for assessing protein phosphorylation via Western Blot.

In Vivo Antitumor Efficacy (Xenograft Model)

This experiment evaluates the ability of orally administered Avitinib to inhibit tumor growth in a living animal model.

Materials:

-

Cell Line: NCI-H1975.

-

Animals: 6- to 8-week-old female athymic BALB/c nude mice.

-

Reagents: this compound, vehicle solution (e.g., 0.5% methylcellulose), Matrigel.

-

Equipment: Calipers, animal housing facilities.

Procedure:

-

Cell Implantation: Harvest NCI-H1975 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells/mL.

-

Tumor Induction: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Treatment: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., 12.5, 50, 500 mg/kg) or vehicle control orally, once daily, for a specified duration (e.g., 14 days).[5]

-

Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²) / 2. Monitor animal body weight as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Avitinib to inhibit the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Enzymes: Recombinant purified EGFR (WT, L858R, T790M) kinase domains.

-

Reagents: this compound, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Detection System: An ADP-Glo™ Kinase Assay kit or similar luminescence-based system that quantifies ADP production.

-

Equipment: Microplate reader capable of luminescence detection.

Procedure:

-

Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase buffer, a specific concentration of the EGFR enzyme, and the peptide substrate.

-

Inhibitor Addition: Add serial dilutions of this compound or DMSO vehicle control to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ system. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Covalent Binding Confirmation (Mass Spectrometry)

This experiment provides direct evidence that Avitinib forms a covalent bond with Cys797 of the EGFR protein.

Materials:

-

Protein: Recombinant EGFR (T790M/L858R) kinase domain.

-

Reagents: this compound, incubation buffer (e.g., Tris-HCl), trypsin.

-

Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Incubation: Incubate the recombinant EGFR protein with an excess of this compound for a sufficient time to allow for covalent bond formation.

-

Cleanup: Remove unbound inhibitor using a method such as dialysis or a desalting column.

-

Proteolytic Digestion: Digest the protein-inhibitor complex into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze the fragments by tandem mass spectrometry.

-

Data Interpretation: Search the MS/MS data for a peptide fragment containing the Cys797 residue. A mass shift in this peptide corresponding to the molecular weight of Avitinib confirms the formation of a covalent adduct. The fragmentation pattern of this modified peptide can further validate the specific site of binding.[7]

References

- 1. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]

- 2. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abivertinib in patients with T790M‐positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers of ctDNA, targeted therapies, and immunotherapy in non-small-cell lung cancer - Zhu - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Avitinib Maleate: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib, also known as Abivertinib or AC0010, is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).[1] It has been developed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[1][2] Furthermore, Avitinib also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[3][4] This dual-targeting capability makes it a compound of significant interest for oncological research and development.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and relevant protocols for Avitinib maleate, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Properties and Identification

This compound is the maleate salt form of Avitinib.[2] It is essential to distinguish between the different registered CAS numbers for Avitinib and its salt or hydrated forms to ensure accurate procurement and documentation.

Table 1: Chemical Identification of Avitinib and its Forms

| Identifier | Value | Reference(s) |

| Compound Name | This compound | [2] |

| Synonyms | Abivertinib maleate, AC0010MA | [2] |

| CAS Number | 1557268-88-8 | [2][3][5] |

| CAS Number (Avitinib free base) | 1557267-42-1 | [6][7] |

| CAS Number (this compound dihydrate) | 1822357-78-7 | [8][9] |

| Molecular Formula | C₃₀H₃₀FN₇O₆ | [2][3][5] |

| Molecular Weight | 603.60 g/mol | [3] |

| IUPAC Name | N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate | [2] |

| SMILES | C=CC(NC1=CC=CC(OC2=C3C(NC=C3)=NC(NC4=CC=C(N5CCN(C)CC5)C(F)=C4)=N2)=C1)=O.O=C(O)/C=C\C(O)=O | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Solid powder | [2] |

| Purity | >99% by HPLC | [2] |

| Solubility | Soluble in DMSO. In vivo formulations often use a mixture of DMSO, PEG300, Tween-80, and saline. | [2][3] |

| Storage | Store at 4°C for short-term, -20°C for long-term (3 years as powder). | [2][3][10] |

Mechanism of Action

Avitinib is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of its target kinases.[2][11] This covalent modification leads to sustained inhibition of kinase activity.

EGFR Inhibition

As a third-generation EGFR inhibitor, Avitinib is highly selective for mutant forms of EGFR over the wild-type (WT) receptor.[1] It potently inhibits EGFR with activating mutations (such as L858R) and the T790M resistance mutation.[3] The mechanism involves the covalent binding of Avitinib to Cys797 in the ATP-binding site of EGFR.[11][12][13] This irreversible binding blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][14]

BTK Inhibition

In addition to its effects on EGFR, Avitinib also inhibits Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[3][4] Inhibition of BTK can induce apoptosis in B-cell malignancies.[4] The BTK signaling pathway also interacts with the PI3K/Akt pathway and is upstream of NF-κB and ERK, suggesting a broader impact on cell survival and proliferation.[15]

Signaling Pathway Diagram

Caption: Avitinib signaling pathway inhibition.

Experimental Data

In Vitro Potency and Selectivity

Avitinib demonstrates high potency against clinically relevant EGFR mutations while sparing the wild-type form, which is hypothesized to reduce the incidence of side effects such as skin rash and diarrhea that are common with less selective EGFR inhibitors.

Table 3: In Vitro Inhibitory Activity of Avitinib

| Target/Cell Line | IC₅₀ (nM) | Assay Type | Reference(s) |

| EGFR (L858R/T790M) | 0.18 | Kinase Assay | [3] |

| EGFR (L858R) | 0.18 | Kinase Assay | [3] |

| EGFR (T790M) | 0.18 | Kinase Assay | [3] |

| EGFR (Wild-Type) | 7.68 | Kinase Assay | [3] |

| NCI-H1975 (EGFR L858R/T790M) | 7.3 | Cellular Phosphorylation Assay | [3] |

| NIH/3T3_TC32T8 (Mutant EGFR) | 2.8 | Cellular Phosphorylation Assay | [3] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of Avitinib.

Table 4: In Vivo Pharmacokinetic Parameters of Avitinib in Rats

| Parameter | Value | Conditions | Reference(s) |

| Tₘₐₓ | 1-2 hours | Oral administration (12.5, 50, 200 mg/kg) | [16] |

| Bioavailability | 15.9 - 41.4% | Oral administration (12.5, 50, 200 mg/kg) | [16] |

| t₁/₂ (elimination) | ~1.73 hours | Intravenous administration (10 mg/kg) | [16] |

| Clearance | 5.91 L/h/kg | Intravenous administration (10 mg/kg) | [16] |

| Volume of Distribution | 14.76 L/kg | Intravenous administration (10 mg/kg) | [16] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving Avitinib, based on commonly cited procedures. Researchers should adapt these protocols to their specific experimental conditions and cell lines.

Kinase Inhibition Assay (Generalized Protocol)

This protocol is designed to determine the IC₅₀ of Avitinib against specific kinase targets.

-

Reagents and Materials:

-

Recombinant kinase (e.g., EGFR L858R/T790M)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)

-

ATP and substrate peptide

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, substrate/ATP mix, and the diluted Avitinib or DMSO (vehicle control).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each Avitinib concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the effect of Avitinib on the viability and proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., NCI-H1975)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Generalized experimental workflow for Avitinib evaluation.

Conclusion

This compound is a potent, irreversible, and selective third-generation EGFR inhibitor with additional activity against BTK. Its high affinity for clinically relevant EGFR mutations, including the T790M resistance mutation, and its relative sparing of wild-type EGFR, make it a promising candidate for the treatment of NSCLC. The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the development of novel cancer therapeutics. Further investigation into its dual inhibitory mechanism and clinical applications is warranted.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. ChemGood [chemgood.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Abivertinib | C26H26FN7O2 | CID 72734520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound dihydrate 1822357-78-7 | MCE [medchemexpress.cn]

- 9. Abivertinib Maleate | C30H34FN7O8 | CID 137321960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Bruton’s tyrosine kinase (BTK) mediates resistance to EGFR inhibition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Enigmatic Role of AC0010 in Mantle Cell Lymphoma: An Unfinished Chapter

For Immediate Release

While the novel Bruton's tyrosine kinase (BTK) inhibitor, AC0010, has been predominantly investigated as a third-generation epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC), its journey briefly intersected with the world of B-cell malignancies, including mantle cell lymphoma (MCL). A Phase I clinical trial (NCT03060850) was initiated to explore the safety and efficacy of AC0010 in patients with various B-cell lymphomas. However, the outcomes of this study remain unpublished, leaving the potential of AC0010 in this therapeutic area largely unknown. This technical guide provides a comprehensive overview of the available information on the AC0010 clinical trial and, in the absence of specific data, offers a detailed look into the established role of BTK inhibition in mantle cell lymphoma, providing a crucial context for researchers and drug development professionals.

The AC0010 B-Cell Lymphoma Clinical Trial: A Glimpse into the Unknown

A Phase I, open-label, dose-escalation study (NCT03060850) was designed to determine the recommended Phase 2 dose, safety, and preliminary efficacy of AC0010 in patients with relapsed or refractory B-cell lymphomas.[1] The trial intended to enroll patients with several subtypes of B-cell malignancies, including mantle cell lymphoma.

Table 1: Key Characteristics of the NCT03060850 Clinical Trial [1]

| Parameter | Description |

| Official Title | A Phase I Study of AC0010 in Patients With CLL/ SLL, MCL, DLBCL and Other NHL |

| Study Design | Open-Label, Dose Escalation |

| Primary Objectives | To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AC0010. To evaluate the safety and tolerability of AC0010. |

| Secondary Objectives | To evaluate the preliminary efficacy of AC0010. To characterize the pharmacokinetic (PK) profile of AC0010. |

| Key Inclusion Criteria | Histologically confirmed Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), or non-Germinal Center B-cell like (non-GCB) Diffuse Large B-cell Lymphoma (DLBCL). Relapsed or refractory disease. |

| Key Exclusion Criteria | Prior treatment with a BTK inhibitor. Known central nervous system (CNS) lymphoma. |

The Established Paradigm: BTK Inhibition in Mantle Cell Lymphoma

Mantle cell lymphoma is a subtype of non-Hodgkin lymphoma characterized by the t(11;14) chromosomal translocation, leading to the overexpression of cyclin D1 and uncontrolled cell cycle progression. A key survival mechanism for MCL cells is the constitutive activation of the B-cell receptor (BCR) signaling pathway.[2][3][4]

The B-Cell Receptor Signaling Pathway and the Role of BTK

The BCR pathway is a complex network of proteins that regulates B-cell proliferation, differentiation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role. BTK is a non-receptor tyrosine kinase that acts as a crucial downstream mediator, activating several pro-survival pathways, including the NF-κB and PI3K/AKT pathways.[5] In mantle cell lymphoma, this pathway is aberrantly and continuously active, driving malignant B-cell growth and survival.[2][3][6]

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway in mantle cell lymphoma, highlighting the central role of Bruton's Tyrosine Kinase (BTK) and the point of intervention for BTK inhibitors.

Mechanism of Action of BTK Inhibitors

BTK inhibitors are small molecules that covalently or non-covalently bind to the active site of the BTK enzyme, thereby blocking its kinase activity. This inhibition disrupts the entire downstream signaling cascade, leading to a reduction in pro-survival signals and ultimately inducing apoptosis (programmed cell death) in malignant B-cells. Several BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, have been approved for the treatment of relapsed or refractory mantle cell lymphoma and have demonstrated significant clinical efficacy.[5]

Experimental Protocols for Evaluating BTK Inhibitors

While specific protocols for AC0010 in MCL are unavailable, the evaluation of novel BTK inhibitors typically follows a standardized preclinical and clinical workflow.

Preclinical Evaluation

1. In Vitro Kinase Assays:

-

Objective: To determine the inhibitory activity of the compound against the BTK enzyme.

-

Methodology: Purified recombinant BTK enzyme is incubated with the inhibitor at various concentrations and a substrate (e.g., a peptide with a tyrosine residue) in the presence of ATP. The level of substrate phosphorylation is then measured, typically using methods like ELISA or radiometric assays, to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

2. Cellular Assays:

-

Objective: To assess the effect of the inhibitor on BTK signaling and cell viability in MCL cell lines.

-

Methodology:

-

Western Blotting: MCL cell lines are treated with the inhibitor, and cell lysates are analyzed by Western blotting to measure the phosphorylation status of BTK and downstream signaling proteins like PLCγ2 and ERK.

-

Cell Viability Assays: MCL cell lines are cultured in the presence of varying concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT or CellTiter-Glo to determine the GI50 (the concentration that inhibits cell growth by 50%).

-

Apoptosis Assays: To confirm that cell death is occurring via apoptosis, treated cells are stained with Annexin V and propidium iodide and analyzed by flow cytometry.

-

3. In Vivo Efficacy Studies:

-

Objective: To evaluate the anti-tumor activity of the inhibitor in animal models of MCL.

-

Methodology: Immunodeficient mice are engrafted with human MCL cell lines or patient-derived xenografts (PDXs). Once tumors are established, the mice are treated with the BTK inhibitor or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.

Caption: A typical experimental workflow for the preclinical evaluation of a novel BTK inhibitor for mantle cell lymphoma, progressing from in vitro biochemical assays to in vivo efficacy studies.

Conclusion

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. oncotarget.com [oncotarget.com]

- 4. The B cell receptor signaling pathway in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bruton Tyrosine Kinase Inhibitors in Mantle Cell Lymphoma: What Are the Current Options? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

Avitinib Maleate: A Technical Guide to Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile is intended to offer a therapeutic advantage by minimizing off-target effects commonly associated with earlier generation EGFR inhibitors.[2] In addition to its potent activity against EGFR mutants, this compound has demonstrated inhibitory effects on Bruton's tyrosine kinase (BTK). This technical guide provides an in-depth overview of the target profile and selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Target Profile and Selectivity

This compound's primary mechanism of action is the irreversible inhibition of specific EGFR mutants that are key drivers in non-small cell lung cancer (NSCLC).[1] It also exhibits inhibitory activity against other kinases, most notably BTK.[3]

Epidermal Growth Factor Receptor (EGFR)

This compound demonstrates high potency against clinically relevant EGFR mutations, including the L858R activating mutation and the T790M resistance mutation.[4] Its selectivity for these mutants over wild-type (WT) EGFR is a hallmark of third-generation EGFR inhibitors, aiming to reduce dose-limiting toxicities.[2] The irreversible binding of Avitinib to the cysteine residue at position 797 in the ATP-binding pocket of EGFR contributes to its sustained inhibitory activity.[2]

Bruton's Tyrosine Kinase (BTK)

This compound has been identified as an inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell development and signaling.[3] This off-target activity is being explored for potential therapeutic applications in various B-cell malignancies and autoimmune disorders.

Other Kinase Targets

Kinome screening has revealed that this compound can inhibit other kinases at higher concentrations. At a concentration of 1 μM, it showed over 80% inhibition of 33 out of 349 kinases tested, including JAK3 and five members of the TEC kinase family.[3]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against its key targets.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants

| Target | IC50 (nM) |

| EGFR L858R | 0.18[3] |

| EGFR T790M | 0.18[3] |

| Wild-Type EGFR | 7.68[3] |

Table 2: In Vitro Inhibitory Activity of this compound against Other Kinases

| Target | IC50 (nM) |

| BTK | 59[3] |

| JAK3 | 360[3] |

Signaling Pathways

This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and division. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Activating mutations in EGFR lead to constitutive activation of these pathways, promoting uncontrolled cell proliferation. This compound inhibits the initial autophosphorylation of mutant EGFR, thereby blocking these downstream signals.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like PLCγ2 and subsequent signaling cascades that promote B-cell proliferation and survival. This compound's inhibition of BTK can disrupt these processes.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the target profile and selectivity of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., EGFR, BTK)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Peptide substrate specific for the kinase

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the recombinant kinase solution to each well and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. e. Incubate the reaction at room temperature for a defined time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced. g. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Protein Phosphorylation (Representative Protocol)

This protocol is used to assess the effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins in cultured cells.

-

Reagents and Materials:

-

Cell culture medium and supplements

-

Cancer cell lines (e.g., NCI-H1975 for EGFR T790M)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO for a specified time. c. Lyse the cells in lysis buffer on ice. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature the protein samples by boiling in Laemmli sample buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody overnight at 4°C. i. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again with TBST. k. Add the chemiluminescent substrate and capture the signal using an imaging system. l. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor with a well-defined target profile. Its high affinity for clinically relevant EGFR mutants, including the T790M resistance mutation, and its relative sparing of wild-type EGFR, underscore its potential as a valuable therapeutic agent for NSCLC. The additional inhibitory activity against BTK opens avenues for its investigation in other malignancies and disease contexts. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

Avitinib: A Third-Generation Irreversible EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Avitinib (also known as AC0010 or Abivertinib) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] This guide provides a comprehensive overview of the technical aspects of avitinib, including its mechanism of action, synthesis, preclinical and clinical data, and experimental protocols.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR TKIs. However, the efficacy of early-generation EGFR inhibitors is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4] Avitinib was developed to address this clinical challenge by potently and selectively inhibiting EGFR isoforms harboring both activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][4]

Chemical Properties and Synthesis

Avitinib is a pyrrolopyrimidine-based compound.[5]

-

IUPAC Name: N-(3-((2-((3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide

-

Molecular Formula: C₂₆H₂₆FN₇O₂

-

Molecular Weight: 487.53 g/mol

The synthesis of avitinib involves a multi-step process, likely starting from a 7H-pyrrolo[2,3-d]pyrimidine core. A key step is the coupling of the substituted aniline and the pyrimidine core, followed by the introduction of the acrylamide "warhead" which is responsible for the irreversible binding to EGFR. A plausible synthetic route is outlined below, based on the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.[3]

Mechanism of Action

Avitinib functions as a selective and irreversible inhibitor of mutant EGFR.[2] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and survival.[5]

The key features of avitinib's mechanism of action are:

-

Irreversible Inhibition: The acrylamide moiety of avitinib acts as a Michael acceptor, forming a covalent adduct with Cys797.[2]

-

Mutant Selectivity: Avitinib exhibits significantly higher potency against EGFR with activating mutations (L858R, del19) and the T790M resistance mutation compared to wild-type EGFR.[5] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by these mutations.

-

Downstream Signaling Inhibition: By inhibiting EGFR autophosphorylation, avitinib blocks the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell growth, proliferation, and survival.[6]

Preclinical Data

In Vitro Activity

Avitinib has demonstrated potent inhibitory activity against various EGFR mutations in enzymatic and cell-based assays.

| Target | IC₅₀ (nM) | Assay Type |

| EGFR L858R/T790M | 0.18 | Kinase Assay[5] |

| Wild-Type EGFR | 7.68 | Kinase Assay[5] |

| Mutant EGFR Phosphorylation (NCI-H1975 cells) | 7.3 | Cell-based Assay[6] |

| Mutant EGFR Phosphorylation (NIH/3T3_TC32T8 cells) | 2.8 | Cell-based Assay[6] |

In Vivo Efficacy

In xenograft models using the NCI-H1975 human NSCLC cell line, which harbors the L858R and T790M EGFR mutations, orally administered avitinib led to significant tumor growth inhibition.[5] In one study, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days with no significant weight loss in the animals.[5]

Clinical Development

Avitinib has undergone clinical evaluation in patients with advanced NSCLC who have developed resistance to first-generation EGFR TKIs.

Phase I/II Clinical Trial (NCT02330367)

This open-label, multicenter study evaluated the safety, pharmacokinetics, and preliminary efficacy of avitinib in patients with EGFR T790M-positive NSCLC.[7]

Key Findings:

| Parameter | Result |

| Recommended Phase II Dose (RP2D) | 300 mg twice daily |

| Overall Response Rate (ORR) | 56.5%[8] |

| Complete Response (CR) | 5.3%[8] |

| Median Overall Survival (OS) | 28.2 months[8] |

| Common Adverse Events (Grade ≥3) | Elevated transaminases (12%), skin rash (4%) |

The trial demonstrated that avitinib has a manageable safety profile and promising anti-tumor activity in this patient population.[7]

Experimental Protocols

EGFR Kinase Assay (Luminescent)

This protocol is a general guideline for assessing the inhibitory activity of avitinib against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Avitinib (serially diluted)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of avitinib in kinase buffer.

-

Add 1 µL of avitinib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of a master mix containing EGFR enzyme and substrate to each well.

-

Initiate the reaction by adding 2 µL of ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values from the dose-response curves.

Cell Viability Assay (WST-1)

This protocol outlines a general procedure for determining the effect of avitinib on the viability of cancer cell lines.

Materials:

-

NCI-H1975 cells (or other relevant cell line)

-

Cell culture medium

-

Avitinib (serially diluted)

-

WST-1 reagent

-

96-well cell culture plates

Procedure:

-

Seed NCI-H1975 cells in a 96-well plate at an optimal density and incubate for 24 hours.

-

Treat the cells with serial dilutions of avitinib for 72 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Determine the concentration of avitinib that inhibits cell viability by 50% (IC₅₀).

NCI-H1975 Xenograft Model

This is a general protocol for evaluating the in vivo efficacy of avitinib.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

NCI-H1975 cells

-

Matrigel

-

Avitinib formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of NCI-H1975 cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer avitinib orally to the treatment group at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Resistance Mechanisms

While avitinib is effective against the T790M mutation, acquired resistance can still emerge. The mechanisms of resistance to third-generation EGFR inhibitors are an active area of research. Potential mechanisms include:

-

Tertiary EGFR mutations: The C797S mutation in exon 20 of EGFR has been identified as a key mechanism of resistance to irreversible third-generation inhibitors, as it prevents the covalent binding of the drug.[9]

-

Bypass signaling pathway activation: Upregulation of alternative signaling pathways, such as MET amplification, can confer resistance by providing an alternative route for cell proliferation and survival.[10]

-

Histologic transformation: In some cases, NSCLC can transform into other histological subtypes, such as small cell lung cancer, which are not dependent on EGFR signaling.[10]

Conclusion

Avitinib is a promising third-generation irreversible EGFR inhibitor with significant activity against NSCLC harboring activating EGFR mutations and the T790M resistance mutation. Its high selectivity for mutant over wild-type EGFR translates to a favorable safety profile. Ongoing and future research will further delineate its clinical utility and strategies to overcome acquired resistance, solidifying its role in the treatment landscape of EGFR-mutant NSCLC.

References

- 1. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sci-hub.box [sci-hub.box]

- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The ability of avitinib to penetrate the blood brain barrier and its control of intra-/extra- cranial disease in patients of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutation. - ASCO [asco.org]

- 8. oncotarget.com [oncotarget.com]

- 9. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]

Avitinib (Abivertinib) maleate preclinical studies

An In-depth Technical Guide on the Preclinical Studies of Avitinib (Abivertinib) Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avitinib (also known as Abivertinib or AC0010) is an orally available, third-generation tyrosine kinase inhibitor (TKI).[1][2] It was designed to selectively and irreversibly inhibit mutant forms of the epidermal growth factor receptor (EGFR), particularly the T790M "gatekeeper" mutation responsible for acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4][5] Preclinical studies have demonstrated that Avitinib also potently inhibits Bruton's tyrosine kinase (BTK), indicating its therapeutic potential in other malignancies such as B-cell lymphomas and leukemia.[2][6][7] This guide provides a comprehensive overview of the preclinical data for Avitinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

Avitinib exerts its antineoplastic activity through the irreversible inhibition of key signaling kinases. It is a dual inhibitor of EGFR and BTK.[1][8]

-

EGFR Inhibition : In the context of NSCLC, Avitinib selectively targets EGFR with activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[4][9] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][5] This irreversible binding blocks EGFR autophosphorylation and downstream signaling through pro-survival pathways, including the PI3K/Akt and ERK1/2 pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[2][10] A key feature is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable toxicity profile compared to non-selective inhibitors.[1][10]

-

BTK Inhibition : Avitinib also functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[11] By inhibiting BTK phosphorylation, Avitinib can induce apoptosis in malignant B-cells, supporting its investigation in hematologic cancers like mantle cell lymphoma and acute myeloid leukemia (AML).[2][6]

-

Other Kinase Targets : In broader kinase screening assays, Avitinib at a concentration of 1 μM demonstrated significant inhibition (>80%) of 33 out of 349 kinases tested, including JAK3 and five members of the TEC kinase family, in addition to EGFR and BTK.[10]

In Vitro Preclinical Data

Enzymatic and Cellular Potency

Avitinib demonstrates high potency against clinically relevant EGFR mutations with significant selectivity over wild-type EGFR. This selectivity is crucial for minimizing off-target effects, such as the skin rash and diarrhea commonly associated with first-generation EGFR inhibitors.

Table 1: In Vitro Potency of Avitinib against EGFR Kinase Variants

| Target Kinase | IC₅₀ (nM) | Source(s) |

|---|---|---|

| EGFR L858R/T790M | 0.18 | [10] |

| EGFR L858R | 0.18 | [2][7] |

| EGFR T790M | 0.18 | [2][7] |

| Wild-Type EGFR | 7.68 | [2][7][10] |

| Selectivity Ratio (WT/Mutant) | ~43-fold | [10] |

In cell-based assays, Avitinib effectively inhibited the phosphorylation of mutant EGFR and downstream signaling proteins like Akt and ERK1/2 in NSCLC cell lines.[2][10]

Table 2: Cellular Activity of Avitinib in EGFR-Mutant and Wild-Type Cell Lines

| Cell Line | EGFR Status | Assay | IC₅₀ (nM) | Source(s) |

|---|---|---|---|---|

| NCI-H1975 | L858R/T790M | EGFR Phosphorylation | 7.3 | [2][10] |

| NIH/3T3_TC32T8 | Not Specified | EGFR Phosphorylation | 2.8 | [2][10] |

| A431 | Wild-Type | EGFR Phosphorylation | ~840 (115x > H1975) |[2][10] |

Experimental Protocols: In Vitro Assays

-

Kinase Inhibition Assay (IC₅₀ Determination): The inhibitory activity of Avitinib against EGFR variants was likely determined using a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In a typical protocol, recombinant kinase domains are incubated with a peptide substrate, ATP, and varying concentrations of Avitinib. The reaction is stopped, and the degree of substrate phosphorylation is measured. IC₅₀ values are then calculated from the dose-response curves.

-

Cellular Phosphorylation Assay (Western Blot):

-

Cell Culture: NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A431 for wild-type EGFR) are cultured in appropriate media.[2][10]

-

Treatment: Cells are treated with a range of Avitinib concentrations (e.g., 0.13 nM to 2 μM) for a specified duration (e.g., 2 hours).[2]

-

Lysis: Cells are harvested and lysed to extract total protein.

-

Electrophoresis & Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR Tyr1068), total EGFR, p-Akt, total Akt, p-ERK1/2, and total ERK1/2, followed by incubation with secondary antibodies.[2][10]

-

Detection: Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the inhibition of phosphorylation.

-

References

- 1. avitinib - My Cancer Genome [mycancergenome.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aceatherapeutics.com [aceatherapeutics.com]

- 5. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is Avitinib Maleate used for? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Avitinib Maleate for Non-Small Cell Lung Cancer Research

Introduction

Non-small cell lung cancer (NSCLC) is the most prevalent form of lung cancer, accounting for approximately 85% of all cases.[1] A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a key role in cell proliferation and survival.[1][2] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, most patients eventually develop resistance.[3] The most common mechanism of acquired resistance, occurring in about 50% of cases, is a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][4]

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible EGFR inhibitor designed to address this challenge.[5][6] It selectively targets EGFR-sensitizing mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while largely sparing wild-type (WT) EGFR, which is associated with a more favorable toxicity profile compared to non-selective inhibitors.[2][3][6][7] This guide provides a comprehensive technical overview of Avitinib's mechanism, preclinical and clinical data, and key experimental protocols for research professionals.

Mechanism of Action

Avitinib is a pyrrolopyrimidine-based TKI that functions as a mutation-selective, irreversible inhibitor of EGFR.[8] Its mechanism involves forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[3][7] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling.[5][9]

By targeting the mutant forms of EGFR, Avitinib inhibits the key signaling pathways responsible for tumor growth and proliferation in resistant cancers, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[5][9][10] Its high selectivity for mutant EGFR over WT EGFR is a critical feature, minimizing off-target effects commonly seen with earlier-generation TKIs, such as severe skin rash and diarrhea.[2][3] In addition to its primary activity against EGFR, Avitinib has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK).[5][11]

Preclinical Data

Preclinical studies have demonstrated Avitinib's potent and selective activity against EGFR mutations.

Biochemical assays confirm Avitinib's high potency against key EGFR mutations, with significantly lower activity against the wild-type receptor. This selectivity is crucial for its therapeutic window.

| Target Enzyme | IC50 (nM) | Reference(s) |

| EGFR L858R/T790M | 0.18 | [8][12] |

| EGFR L858R | 0.18 | [5][9][11] |

| EGFR T790M | 0.18 | [5][9][11] |

| Wild-Type EGFR | 7.68 | [5][8][11][12] |

IC50: Half-maximal inhibitory concentration.

In cell-based assays, Avitinib effectively inhibits the phosphorylation of mutant EGFR and downstream signaling proteins. The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for testing third-generation inhibitors.

| Cell Line | EGFR Status | Assay | IC50 (nM) | Selectivity vs. WT (A431 cells) | Reference(s) |

| NCI-H1975 | L858R/T790M | EGFR Phosphorylation | 7.3 | ~115-fold | [5][9][12] |

| NIH/3T3_TC32T8 | Mutant EGFR | EGFR Phosphorylation | 2.8 | ~298-fold | [5][9][12] |

Studies show that Avitinib inhibits the phosphorylation of downstream targets Akt and ERK1/2 in both NCI-H1975 and HCC827 cells, confirming its disruption of the signaling cascade.[5][9]

Avitinib has demonstrated significant anti-tumor activity in animal models of NSCLC.

| Animal Model | NSCLC Cell Line | Treatment | Key Outcome | Reference(s) |

| Nude Mice | NCI-H1975 (EGFR-mutant) | 12.5-500 mg/kg, oral, daily for 14 days | Dose-dependent inhibition of tumor growth. | [5][9][13] |

| Nude Mice | A431 (WT-EGFR) | 12.5-500 mg/kg, oral, daily for 14 days | No inhibition of tumor growth. | [5][9][13] |

| Xenograft Model | EGFR active + T790M | 500 mg/kg, oral, daily | Complete tumor remission for over 143 days with no weight loss. | [8] |

Clinical Research

Avitinib has undergone clinical evaluation in patients with advanced NSCLC who have developed resistance to first-generation EGFR TKIs.

This dose-escalation study aimed to determine the safety, pharmacokinetics, and preliminary efficacy of Avitinib.[14][15]

| Parameter | Finding | Reference(s) |

| Patient Population | 52 patients with advanced/recurrent NSCLC with acquired resistance to a first-generation EGFR TKI. | [15] |

| Dosing | Escalating daily doses from 50 mg to 600 mg. | [15] |

| Safety Profile | Maximum Tolerated Dose (MTD) was not reached. Common adverse events were diarrhea (75%), skin rash (48%), and increased alanine transaminase (44%). | [15] |

| Efficacy (ORR) | 36.5% across all dose levels (including T790M-negative patients). | [15] |

| Efficacy (ORR) | 50.0% in patients receiving ≥350 mg daily doses. | [15] |

| Recommended Dose | 300 mg twice daily was recommended for Phase II studies based on PK data. | [15] |

ORR: Objective Response Rate; PK: Pharmacokinetics.

A Phase III trial was designed to compare the efficacy of Avitinib against standard chemotherapy in a targeted patient population.[16]

| Parameter | Description |

| Study Design | Phase III, open-label, randomized (2:1) study. |

| Patient Population | Patients with advanced NSCLC and centrally confirmed T790M mutation who have progressed on prior EGFR-TKI therapy. |

| Treatment Arms | Arm 1: Avitinib (300 mg, twice daily).Arm 2: Pemetrexed/cisplatin chemotherapy (4-6 cycles). |

| Primary Endpoint | Progression-Free Survival (PFS). |

| Secondary Endpoints | Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS). |

Experimental Protocols

The following are representative protocols for the preclinical evaluation of Avitinib.

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of Avitinib or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.[10]

-

Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the results to the vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.

-

Cell Culture and Starvation: Culture cells (e.g., NCI-H1975) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of Avitinib (e.g., 0.1 nM to 2 µM) for 2-4 hours.[5][9]

-

Ligand Stimulation: Stimulate the cells with recombinant human EGF (e.g., 20 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[17]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. Use a loading control like GAPDH or β-actin.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Cell Implantation: Subcutaneously inject 5-10 million NCI-H1975 cells suspended in Matrigel into the flank of 6- to 8-week-old immunodeficient mice (e.g., Nu/Nu nude mice).[13]

-

Tumor Growth: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Avitinib at 12.5, 50, and 500 mg/kg).[13]

-

Drug Administration: Administer Avitinib or vehicle via oral gavage once daily for the duration of the study (e.g., 14-21 days).[13]

-

Monitoring: Monitor tumor volume and mouse body weight regularly to assess efficacy and toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Clinical Trial Considerations

The successful design of clinical trials for targeted therapies like Avitinib hinges on precise patient selection.

Key inclusion criteria for trials involving third-generation EGFR TKIs typically include:

-

Histology: Confirmed diagnosis of locally advanced or metastatic NSCLC.[4][18]

-

Prior Therapy: Documented disease progression after treatment with a first or second-generation EGFR TKI.[4][19]

-

Molecular Profile: Central laboratory confirmation of an EGFR T790M mutation in tumor tissue or plasma.[4][16] Patients without T790M are generally excluded as they are unlikely to respond.[20]

-

Performance Status: Adequate performance status (e.g., ECOG score of 0 or 1) to tolerate treatment.[18]

-

Measurable Disease: At least one measurable lesion as defined by RECIST 1.1 criteria.[19]

Conclusion

This compound is a potent, irreversible, and selective third-generation EGFR inhibitor with strong preclinical and promising clinical activity in NSCLC harboring the T790M resistance mutation. Its high selectivity for mutant over wild-type EGFR suggests a favorable safety profile. The comprehensive data summarized herein, along with the detailed experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals working to further understand and leverage this compound in the fight against resistant lung cancer. Continued research and the outcomes of late-stage clinical trials will be crucial in defining its ultimate role in the therapeutic landscape for NSCLC.[3]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. avitinib - My Cancer Genome [mycancergenome.org]

- 7. Parallel phase 1 clinical trials in the US and in China: accelerating the test of avitinib in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. OAR@UM: Investigating the effects of avitinib in non-small cell lung cancer [um.edu.mt]

- 11. selleckchem.com [selleckchem.com]

- 12. Avitinib (Abivertinib, AC0010) | EGFR inhibitor | Probechem Biochemicals [probechem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. First-in-Human Phase I Study of AC0010, a Mutant-Selective EGFR Inhibitor in Non-Small Cell Lung Cancer: Safety, Efficacy, and Potential Mechanism of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. EGFR+ NSCLC Treatment Guidelines [rethinkingnsclc.com]

Avitinib Maleate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to the T790M mutation.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, consolidating available data into a structured format to facilitate research and development efforts.

Pharmacodynamics: Targeting the Molecular Drivers of Cancer

Avitinib's primary mechanism of action is the selective and irreversible inhibition of mutant forms of EGFR.[5] This targeted approach allows for potent suppression of tumor growth while minimizing off-target effects associated with earlier generation TKIs.

Mechanism of Action

Avitinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.[6] This action is particularly effective against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[4] By blocking EGFR signaling, Avitinib effectively inhibits downstream pathways crucial for cancer cell proliferation and survival, including the Akt and ERK1/2 pathways.[1][7]

Beyond EGFR, Avitinib has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK), suggesting potential therapeutic applications in B-cell malignancies.[1][8] This dual activity may also contribute to its immunomodulatory effects by inhibiting the production and release of pro-inflammatory cytokines.[8]

Figure 1: Avitinib's dual mechanism of action on EGFR and BTK pathways.

In Vitro Potency

Biochemical and cellular assays have consistently demonstrated Avitinib's high potency and selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is a key factor in its favorable safety profile, as it reduces the incidence of adverse effects commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea.[5]

| Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |

| EGFR L858R | 0.18[1][7][9] | NCI-H1975 (L858R/T790M) | 7.3[1][7][10] |

| EGFR T790M | 0.18[1][7][9] | NIH/3T3_TC32T8 | 2.8[1][7][10] |

| Wild-Type EGFR | 7.68[1][2][7][9] | A431 (WT EGFR) | - |

Table 1: In Vitro Potency of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical studies, providing essential information on its absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Following oral administration, Avitinib is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[2] Preclinical studies in xenograft models have shown that Avitinib is rapidly distributed into tissues.[2] However, its concentration in the cerebrospinal fluid (CSF) is low, indicating weak penetrability of the blood-brain barrier (BBB), with a reported penetration rate of 0.046%-0.146%.[2][11] Despite this, Avitinib has shown good control of brain metastases in some patients.[2][11]

Metabolism

Avitinib is metabolized in the liver, and studies suggest that it may be a substrate of CYP enzymes.[12] This indicates a potential for drug-drug interactions with inhibitors or inducers of these enzymes. In vitro studies have shown that Avitinib can inhibit the metabolism of other drugs, such as osimertinib, which is a substrate of CYP3A4/5.[12]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Avitinib from preclinical and clinical studies.

| Parameter | Value | Species/Model | Dose |

| Bioavailability | 15.9 - 41.4% | Rat | 12.5, 50, 200 mg/kg (oral)[2] |

| Tmax | 1 - 2 hours | Rat | 12.5, 50, 200 mg/kg (oral)[2] |

| t½ (Elimination Half-life) | 1.73 hours | Mouse (NCI-H1975 xenograft) | 10 mg/kg (intravenous)[2] |

| Total Body Clearance | 5.91 L/h/kg | Mouse (NCI-H1975 xenograft) | 10 mg/kg (intravenous)[2] |

| Volume of Distribution | 14.76 L/kg | Mouse (NCI-H1975 xenograft) | 10 mg/kg (intravenous)[2] |

Table 2: Preclinical Pharmacokinetic Parameters of Avitinib.

A first-in-human Phase I clinical trial provided valuable pharmacokinetic data in patients with NSCLC. Based on this data, a twice-daily administration was recommended, with 300 mg twice daily suggested as the recommended Phase II dose.[13]

Clinical Efficacy and Safety

Clinical trials have demonstrated that Avitinib has a well-tolerated safety profile and promising antitumor activity in NSCLC patients with acquired resistance to first-generation EGFR TKIs.[13]

Common treatment-emergent adverse events include diarrhea, skin rash, and increased alanine transaminase levels.[13] Most of these events are mild and reversible.[11]

In a Phase I study, the overall response rate was 36.5% across all evaluated doses.[13] In patients receiving daily doses of 350 mg or higher, the overall response rate was 50.0%, with a median progression-free survival ranging from 14.0 to 35.6 weeks.[13]

Resistance Mechanisms

As with other targeted therapies, acquired resistance to Avitinib can develop. Interestingly, the EGFR C797S mutation, a common resistance mechanism to the third-generation inhibitor osimertinib, was not detected in patients who developed resistance to Avitinib in one study.[13] Instead, other mechanisms such as BRAF V600E mutation, ROS1 fusion, and amplification of MET and ERBB2 were identified.[13]

Figure 2: Observed mechanisms of acquired resistance to Avitinib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the evaluation of Avitinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Avitinib against various EGFR mutants and wild-type EGFR.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.

-

Data Analysis: The luminescence or absorbance signal is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Figure 3: Workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay

Objective: To assess the inhibitory effect of Avitinib on EGFR phosphorylation and downstream signaling in cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines expressing relevant EGFR mutations (e.g., NCI-H1975) or wild-type EGFR (e.g., A431) are cultured to sub-confluency.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.